molecular formula C7H9N3O B8687986 3-Amino-N-methylpicolinamide

3-Amino-N-methylpicolinamide

Cat. No.: B8687986
M. Wt: 151.17 g/mol
InChI Key: ACQSXOWTAAETIH-UHFFFAOYSA-N
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Description

3-Amino-N-methylpicolinamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,8H2,1H3,(H,9,11)

InChI Key

ACQSXOWTAAETIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-aminopicolinic acid (0.3 g, 2 mmol) in DMF (2.0 mL, 26 mmol) was cooled to 0° C., treated with DIPEA (7.57 mL, 43.4 mmol), methylamine hydrochloride (1.47 g, 21.7 mmol) and TBTU (0.837 g, 2.61 mmol). The flask was sealed and the mixture was allowed to come up to RT stirring for 3 hours. The reaction mixture was poured into water and extracted with EtOAc three times. The combined organic layers were dried over Na2SO4, filtered and concentrated to an oil which was passed through an ion exchange column (SCX). The MeOH/NH3 washes were combined to isolate 108 mg of a brown oil which crystallized upon standing. 1H NMR (400 MHz, DMSO-d6) δ 2.76 (d, J=4.80 Hz, 3H), 6.81 (br. s., 2H), 7.13 (dd, J=8.30, 1.50 Hz, 1H), 7.22 (dd, J=8.30, 4.30 Hz, 1H), 7.77 (dd, J=4.17, 1.39 Hz, 1H), 8.52 (d, J=3.79 Hz, 1H). MS (ES+): m/z=152.04 [MH+].
Quantity
0.3 g
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
7.57 mL
Type
reactant
Reaction Step Two
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
0.837 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N-methyl-3-nitropicolinamide (3.0 g, 16.6 mmol) in methanol (150 mL) was added Pd/C (10% Pd in carbon, 0.45 g, 15 wt %) under argon. Hydrogen balloon was used as the hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The solvent was removed to obtain the desired product (quantitative yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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